Welcome to the BenchChem Online Store!
molecular formula C11H11BrN4O B8428492 3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one

3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one

Cat. No. B8428492
M. Wt: 295.14 g/mol
InChI Key: QXCJRFKIAZWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238655B2

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 1,4-dioxane (20 mL), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.06 g, 4.0 mmol), pyridine-2,6-diamine (872 mg, 8.0 mmol), Pd2(dba)3 (732 mg, 0.80 mmol), XantPhos (462.4 mg, 0.80 mmol), and cesium carbonate (2.6 g, 8.0 mmol). After three cycles of vacuum/argon flush, the mixture was heated at 110° C. for 1 h. After this time the reaction was cooled to room temperature. It was then filtered and the filtrate was evaporated in vacuo. The residue was purified by silica-gel column chromatography eluting with 20:1 ethyl acetate/methanol to afford 221a (570 mg, 48%) as a white solid. MS-ESI: [M+H]+ 295.0
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
872 mg
Type
reactant
Reaction Step One
Quantity
462.4 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
732 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
48%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[N:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:18].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[NH2:18][C:12]1[N:11]=[C:16]([NH:17][C:2]2[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[CH:7]=2)[CH:15]=[CH:14][CH:13]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C(N(C=C(C1)Br)C)=O
Name
Quantity
872 mg
Type
reactant
Smiles
N1=C(C=CC=C1N)N
Name
Quantity
462.4 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
cesium carbonate
Quantity
2.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
732 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
After three cycles of vacuum/argon flush
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 20:1 ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)NC=1C(N(C=C(C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.